PIM1/2 Kinase Inhibitor VI
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Overview
Description
PIM1/2 Kinase Inhibitor VI is a cell-permeable thiazolidinedione compound that acts as a potent, ATP-competitive inhibitor against PIM1 and PIM2 kinases. It is primarily used for phosphorylation and dephosphorylation applications. The compound is known for its antitumor activity, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PIM1/2 Kinase Inhibitor VI involves the reaction of 4-propoxybenzaldehyde with thiazolidine-2,4-dione under specific conditions to form the (Z)-5-(4-propoxybenzylidene)thiazolidine-2,4-dione structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: PIM1/2 Kinase Inhibitor VI primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
PIM1/2 Kinase Inhibitor VI has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of PIM kinases in tumor progression and resistance to therapy. The compound has shown antitumor activity in various cancer cell lines and animal models, making it a promising candidate for developing new cancer therapies .
In addition to its use in cancer research, this compound is also employed in studies related to cellular metabolism, proliferation, and survival. Its ability to inhibit PIM kinases makes it a valuable tool for investigating the molecular mechanisms underlying these processes .
Mechanism of Action
PIM1/2 Kinase Inhibitor VI exerts its effects by competitively inhibiting the ATP-binding sites of PIM1 and PIM2 kinases. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that promote cell survival, proliferation, and tumor growth . The compound also inhibits DYRK1α kinase, further contributing to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds:
- Quinoxaline derivatives: These compounds also act as dual inhibitors of PIM1 and PIM2 kinases and have shown potential in cancer research .
- AZD1208: A pan-PIM kinase inhibitor that targets all three PIM kinase isoforms (PIM1, PIM2, and PIM3) and has demonstrated antitumor activity in various cancer models .
- SMI-4a: Another PIM kinase inhibitor that has been studied for its potential in treating hematologic malignancies .
Uniqueness: PIM1/2 Kinase Inhibitor VI is unique due to its high selectivity and potency against PIM1 and PIM2 kinases. It exhibits minimal activity against a broad panel of other kinases, making it a highly specific inhibitor. This selectivity reduces the likelihood of off-target effects, enhancing its potential as a therapeutic agent .
Biological Activity
PIM1/2 Kinase Inhibitor VI, also known as (Z)-5-(4-Propoxybenzylidene)thiazolidine-2,4-dione and CAS 587852-28-6, is a small molecule inhibitor that targets the PIM family of serine/threonine kinases, specifically PIM1 and PIM2. These kinases play crucial roles in cell proliferation, survival, and drug resistance, making them significant targets in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
PIM kinases are involved in multiple signaling pathways that regulate cell cycle progression and apoptosis. They are known to phosphorylate key substrates such as BAD (Bcl-2-associated death promoter), which promotes cell survival by inhibiting apoptosis. The inhibition of PIM1/2 by compounds like this compound disrupts these pathways, leading to increased apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of Cell Survival : By blocking the phosphorylation of BAD, PIM1/2 inhibitors promote apoptotic signaling.
- Cell Cycle Regulation : PIM kinases modulate the activity of cell cycle regulators such as p27^Kip1, impacting G1/S transition and overall cell proliferation.
Efficacy in Cancer Models
Research has demonstrated the antitumor activity of this compound across various cancer types. For instance, studies have shown that this inhibitor effectively reduces cell viability and induces apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7.
Case Studies:
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Breast Cancer Cell Lines :
- Cell Lines Tested : MDA-MB-231, MCF-7, SK-BR-3
- Findings : Significant reduction in cell viability was observed with IC50 values indicating potency at low micromolar concentrations (approximately 1-5 μM).
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic rates, particularly in SK-BR-3 cells (up to 65% apoptosis at 20 μM after 48 hours) .
- Leukemia Models :
Research Findings
A comprehensive evaluation of the biological activity of this compound reveals several critical insights:
Properties
IUPAC Name |
5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.